3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde
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Overview
Description
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of pyridine, characterized by the presence of a trifluoroethoxy group and a carbaldehyde group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde typically involves the reaction of 3-methyl-4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the trifluoroethoxy derivative. This intermediate is then subjected to formylation using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a base like sodium hydride (NaH) to introduce the carbaldehyde group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions[][2].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution[][2].
Major Products Formed
Oxidation: 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid.
Reduction: 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used[][2].
Scientific Research Applications
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a chloromethyl group instead of a carbaldehyde group.
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-methanol: Similar structure but with a hydroxymethyl group instead of a carbaldehyde group.
Uniqueness
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde is unique due to the presence of both a trifluoroethoxy group and a carbaldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for drug development.
Properties
CAS No. |
886372-39-0 |
---|---|
Molecular Formula |
C9H8F3NO2 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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